3-Chloro-4-methoxybenzonitrile
Overview
Description
3-Chloro-4-methoxybenzonitrile is an organic compound with the chemical formula C8H6ClNO. It is a colorless or light yellow solid with an odor similar to benzonitrile. This compound is almost insoluble in water at normal temperature but is soluble in organic solvents such as alcohols, ethers, and ketones .
Mechanism of Action
Target of Action
This compound is primarily used as an intermediate in organic synthesis
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.99 (iLOGP) and 2.25 (XLOGP3) .
Result of Action
The molecular and cellular effects of 3-Chloro-4-methoxybenzonitrile’s action are currently unknown due to the lack of relevant studies . As an intermediate in organic synthesis, its primary role is likely in the formation of other compounds rather than exerting direct biological effects.
Biochemical Analysis
Molecular Mechanism
At the molecular level, 3-Chloro-4-methoxybenzonitrile exerts its effects through specific binding interactions with biomolecules. It can act as an electron donor or acceptor, facilitating electron transfer processes essential for various biochemical reactions. In DSSCs, for instance, it binds to the surface of TiO2, enhancing the photo-conversion efficiency of the solar cells . Additionally, this compound may inhibit or activate certain enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that this compound remains stable under specific conditions, maintaining its biochemical properties for extended periods . Prolonged exposure to certain environmental factors may lead to its degradation, affecting its efficacy in biochemical reactions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have lasting impacts on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. Higher doses can lead to toxic or adverse effects, including respiratory irritation and skin sensitization . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels within cells . For instance, its role in electron transfer processes can affect the overall energy metabolism of cells, leading to changes in the production and utilization of metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . The compound’s ability to bind to certain proteins can influence its distribution, affecting its overall activity and function within cells .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications play a crucial role in directing this compound to particular organelles . Its localization can impact its activity, influencing various cellular processes and functions .
Preparation Methods
3-Chloro-4-methoxybenzonitrile can be prepared by an oxidation reaction of benzonitrile and ferric chloride. The reaction conditions typically involve heating benzonitrile with ferric chloride in an appropriate solvent at a reaction temperature of 40-50 degrees Celsius for an extended period .
Chemical Reactions Analysis
3-Chloro-4-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Scientific Research Applications
3-Chloro-4-methoxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of biologically active compounds.
Biology: It serves as a precursor for the synthesis of compounds used in biological studies.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of dyes and pigments
Comparison with Similar Compounds
3-Chloro-4-methoxybenzonitrile can be compared with other similar compounds such as:
- 3-Chloro-4-methoxybenzaldehyde
- 3-Chloro-4-methoxyaniline
- 3-Chloro-4-nitrotoluene These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications .
Properties
IUPAC Name |
3-chloro-4-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFOLDHSHRVSQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401926 | |
Record name | 3-Chloro-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102151-33-7 | |
Record name | 3-Chloro-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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